![molecular formula C12H9NO B11909289 9H-Carbazol-9-ol](/img/structure/B11909289.png)
9H-Carbazol-9-ol
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Overview
Description
9H-Carbazol-9-ol is a derivative of 9H-carbazole, a compound known for its versatile biological activities. It is a minor product formed from the conversion of 9H-carbazole and has garnered interest due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-9-ol typically involves the hydroxylation of 9H-carbazole. This can be achieved through various methods, including microbial biotransformation and chemical synthesis. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole into this compound under specific growth conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes or chemical synthesis routes that optimize yield and purity. The specific conditions, such as temperature, pH, and nutrient availability, are crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazol-9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted carbazole derivatives, which can have distinct biological and chemical properties .
Scientific Research Applications
Pharmacological Applications
9H-Carbazol-9-ol and its derivatives are recognized for their potential therapeutic effects. Research indicates that these compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antiviral Activity
Recent studies have explored the synthesis of carbazole derivatives as potential inhibitors against SARS-CoV-2, the virus responsible for COVID-19. For instance, synthesized compounds based on this compound showed strong binding affinities to the main protease (Mpro) of SARS-CoV-2, with binding energies ranging from -8.77 to -8.92 kcal/mol, surpassing those of standard antiviral drugs like lopinavir and remdesivir .
Compound | Binding Affinity (kcal/mol) | Target Protein |
---|---|---|
9b | -8.83 | Mpro |
9c | -8.92 | Mpro |
9e | -8.87 | RdRp |
Lopinavir | -8.73 | Mpro |
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds derived from this compound have been investigated for their neuroprotective properties against neurodegenerative diseases. The compound (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)aminopropyl) has shown promising results in enhancing neuronal survival in various models .
Material Science Applications
In material science, this compound derivatives are utilized for their luminescent properties and as components in organic electronic devices.
Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives are extensively studied for their application in OLED technology due to their excellent charge transport properties and thermal stability. The incorporation of this compound into polymer matrices has demonstrated improved performance in light-emitting devices .
Photophysical Properties
The synthesis of novel derivatives such as 9-benzyl-9H-carbazole has led to the development of fluorescent chemosensors capable of detecting rare earth metal cations with high selectivity and sensitivity .
Compound | Application | Key Properties |
---|---|---|
9-benzyl-9H-carbazole | Fluorescent chemosensor | High selectivity for Ce(III) |
3,6-bis(methylthio)-9H-carbazole | Self-assembled monolayers | Enhanced stability |
Environmental Chemistry Applications
The biotransformation of this compound by bacteria has been explored for environmental remediation purposes. Specific bacterial strains can convert this compound into less toxic metabolites, showcasing its potential in bioremediation strategies .
Case Studies
Several case studies highlight the applications of this compound in various fields:
Case Study: Antiviral Screening
A study conducted on synthesized carbazole derivatives showed that specific modifications to the this compound structure enhanced binding affinity to viral proteins, suggesting a pathway for developing new antiviral therapies against emerging viruses .
Case Study: OLED Performance Enhancement
Research on OLEDs incorporating this compound demonstrated a significant increase in efficiency and brightness compared to traditional materials, paving the way for more sustainable and efficient lighting solutions .
Mechanism of Action
The mechanism of action of 9H-Carbazol-9-ol involves its interaction with various molecular targets and pathways. It has been found to inhibit protein kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Carbazol-9-ol include:
- 9H-Carbazol-1-ol
- 9H-Carbazol-3-ol
- 9H-Carbazole-9-ethanol
- 9H-Carbazol-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation at the 9-position, which imparts unique chemical and biological properties. This specific structure allows it to interact differently with molecular targets, potentially leading to distinct pharmacological effects .
Biological Activity
9H-Carbazol-9-ol, a derivative of carbazole, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a carbazole core with a hydroxyl group at the 9-position. Its molecular formula is C13H9NO, and it has a molecular weight of 197.21 g/mol. The presence of the hydroxyl group is crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that various derivatives of carbazole, including this compound, were effective against a range of pathogenic bacteria.
Compound | Activity | Bacteria Tested |
---|---|---|
This compound | Moderate | Staphylococcus aureus, Escherichia coli |
2-phenyl-9-(p-tolyl)-9H-carbazole | High | Pseudomonas aeruginosa |
The compound's mechanism involves disruption of bacterial membrane integrity, leading to cell death. This property makes it a candidate for developing new antimicrobial agents against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable case involved its use against melanoma cells. The compound induced apoptosis through the activation of caspases and upregulation of p53, a critical tumor suppressor.
Study | Cell Line | Mechanism | Result |
---|---|---|---|
Shi et al., 2021 | Melanoma (BRAF-mutated) | Caspase activation | Significant growth inhibition |
Sharma et al., 2015 | HT22 Neuronal Cells | Neuroprotection via antioxidative activity | Reduced cell injury |
These findings suggest that this compound could be developed as a therapeutic agent for melanoma and potentially other cancers .
Neuroprotective Effects
In neuroprotective studies, derivatives of this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Compound | Concentration (µM) | Effect |
---|---|---|
2-phenyl-9-(p-tolyl)-9H-carbazole | 3 | Significant neuroprotection |
N-substituted derivatives | 30 | Enhanced cell viability |
The presence of bulky substituents at the nitrogen position appears to enhance neuroprotective activity, indicating structure-activity relationships that could guide future drug design .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various carbazole derivatives against clinical strains. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
- Melanoma Treatment : In vivo experiments demonstrated that treatment with ECCA (a derivative) significantly reduced tumor size in mice models without adverse effects on normal tissues, highlighting the therapeutic potential of carbazole derivatives in oncology.
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-hydroxycarbazole |
InChI |
InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H |
InChI Key |
PWERSDAXNCUOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2O |
Origin of Product |
United States |
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